Diethyl 4-vinylbenzylphosphonate
Description
Diethyl 4-vinylbenzylphosphonate (CAS: 726-61-4) is a phosphonate ester with the molecular formula C₁₃H₁₉O₃P and a molecular weight of 254.266 g/mol . Its structure features a benzyl group substituted with a vinyl moiety at the para position, linked to a diethyl phosphonate group. This compound is notable for its versatility in polymer chemistry and biomedical applications, particularly as a functional monomer in block copolymers.
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O3P/c1-4-12-7-9-13(10-8-12)11-17(14,15-5-2)16-6-3/h4,7-10H,1,5-6,11H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURKSQXMUNUXSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C=C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459506 | |
| Record name | diethyl 4-vinylbenzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
726-61-4 | |
| Record name | diethyl 4-vinylbenzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Description
The classical and most widely used method for synthesizing diethyl 4-vinylbenzylphosphonate is the Michaelis–Arbuzov reaction. This involves the nucleophilic substitution of 4-vinylbenzyl chloride with triethyl phosphite under reflux conditions in an inert atmosphere (nitrogen or argon) to prevent oxidation.
Reaction Conditions
- Reactants: 4-vinylbenzyl chloride and triethyl phosphite
- Temperature: Typically reflux (~130–150 °C)
- Atmosphere: Inert (N₂ or Ar)
- Solvent: Often neat triethyl phosphite or with an inert solvent
- Reaction Time: Several hours (commonly 6–12 hours)
Mechanism
The phosphorus atom in triethyl phosphite attacks the alkyl chloride, displacing the chloride ion and forming the phosphonate ester with diethyl groups attached to phosphorus.
Advantages and Limitations
- Advantages: Straightforward, high atom economy, well-established
- Limitations: Requires careful control of temperature and atmosphere; possible side reactions if vinyl group polymerizes or oxidizes
Preparation Method 2: Palladium-Catalyzed Coupling of Boronic Acid Derivatives
Reaction Description
A more recent and advanced synthetic route involves palladium-catalyzed coupling of arylboronic acid derivatives bearing phosphonate groups with vinyl esters or vinyl acetate. This method was developed to improve yields and efficiency compared to classical methods.
Research Findings
- Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate and (4-((diethoxyphosphoryl)methyl)phenyl)boronic acid are synthesized as key intermediates.
- Coupling with vinyl acetate under Pd catalysis yields this compound and related products.
- This approach improved yield from 1% (classical method) to 38% for key intermediates.
- Reaction conditions include Pd catalysts, suitable ligands, and controlled temperature.
Advantages and Limitations
- Advantages: Higher yields, improved selectivity, potential for one-pot synthesis
- Limitations: Requires expensive Pd catalysts and careful optimization of conditions
Comparative Data Table of Preparation Methods
| Aspect | Michaelis–Arbuzov Reaction | Pd-Catalyzed Coupling Method |
|---|---|---|
| Starting Materials | 4-Vinylbenzyl chloride, triethyl phosphite | Arylboronic acid derivatives with phosphonate moiety, vinyl acetate |
| Catalyst | None | Palladium catalyst |
| Reaction Atmosphere | Inert (N₂ or Ar) | Inert or controlled atmosphere |
| Temperature | Reflux (~130–150 °C) | Moderate temperature (~80–100 °C) |
| Reaction Time | 6–12 hours | Several hours (varies with catalyst and conditions) |
| Yield | Moderate to high (varies with purity of reagents) | Improved yield (~38% for key intermediates) |
| Scalability | Industrially feasible | Potential for scale-up but costlier due to catalysts |
| Side Products | Possible polymerization or oxidation of vinyl group | By-products possible but can be minimized |
Summary Table of Key Physical and Chemical Data
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Diethyl 4-vinylbenzylphosphonate can undergo oxidation reactions to form corresponding phosphonic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the vinyl group can be substituted by various nucleophiles.
Polymerization: The vinyl group allows for polymerization reactions, forming polymers with phosphonate functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are commonly used.
Major Products:
Oxidation: Phosphonic acids.
Substitution: Substituted phosphonates.
Polymerization: Phosphonate-containing polymers.
Scientific Research Applications
Chemistry
-
Monomer for Polymers :
- Used as a monomer in the synthesis of flame-retardant polymers and copolymers.
- The vinyl group allows for polymerization reactions, forming functionalized materials.
-
Chemical Reactions :
- Oxidation : Can be oxidized to form phosphonic acids.
- Substitution : Participates in nucleophilic substitution reactions.
- Polymerization : The vinyl group enables the formation of phosphonate-containing polymers.
Biology
-
Antimicrobial Properties :
- Demonstrates significant antimicrobial activity against various bacterial strains by disrupting cell membranes, leading to increased permeability and cell lysis.
-
Enzyme Inhibition :
- Mimics natural substrates, allowing interaction with specific enzymes and potentially inhibiting their activity, which is relevant for drug development targeting enzyme dysregulation.
Medicine
- Drug Delivery Agent : Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry
- Utilized in the production of flame-retardant materials and coatings, enhancing safety features in various applications.
In Vivo Studies
One study on hypertriglyceridemic rats assessed the metabolites of diethyl 4-vinylbenzylphosphonate administered orally. The metabolites showed effects on plasma triglyceride levels, indicating potential therapeutic effects related to lipid metabolism.
Cell Viability and Adhesion
Research focused on grafting poly(vinylbenzyl) onto titanium surfaces demonstrated enhanced osteoblast adhesion and spreading activities. MTT assays indicated improved biocompatibility for biomedical applications, suggesting the compound's utility in medical implants.
Mechanism of Action
The mechanism of action of diethyl 4-vinylbenzylphosphonate involves its ability to form stable complexes with various substrates. The phosphonate group can chelate metal ions, making it useful in applications requiring metal ion sequestration. Additionally, its vinyl group allows for polymerization, enabling the formation of functionalized polymers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diethyl 4-vinylbenzylphosphonate belongs to a broader class of diethyl benzylphosphonates, where substituents on the benzyl ring dictate chemical reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Electronic Effects :
- Electron-Donating Groups (e.g., -OCH₃) : Increase solubility and reduce steric hindrance, making these analogs suitable for aqueous-phase reactions and antimicrobial applications .
- Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : Enhance thermal and oxidative stability, favoring use in materials science and coatings .
Steric Effects :
Research Findings and Industrial Relevance
- PEG-b-PVBP Copolymers: Nanoparticles modified with PEG-b-poly(4-vinylbenzylphosphonate) retain stability in fetal bovine serum for >1 week, critical for long-circulating drug carriers .
- Comparative Antimicrobial Studies: Diethyl 4-methoxybenzylphosphonate exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, outperforming non-phosphonate analogs .
Biological Activity
Diethyl 4-vinylbenzylphosphonate is an organophosphorus compound notable for its potential biological activities. This compound features a vinylbenzyl group, which enhances its reactivity and interaction with biological systems. Research has focused on its applications in medicinal chemistry, particularly its antimicrobial and enzyme-inhibiting properties.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that it may exert its effects by disrupting bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is common among quaternary ammonium compounds and other phosphonates, which often interact with the lipid bilayer of microbial cells .
Enzyme Inhibition
The compound's structure allows it to mimic natural substrates, enabling it to interact with specific enzymes. This interaction can inhibit enzyme activity, potentially making it a candidate for drug development aimed at diseases involving enzyme dysregulation. For instance, the phosphonate group is particularly relevant in drug design due to its ability to mimic phosphate groups in biological molecules .
Case Studies
- In Vivo Studies : One study investigated the metabolites of this compound in hypertriglyceridemic rats. The metabolites were administered orally, and their effects on plasma triglyceride levels were measured to assess lipoprotein lipase activity. While all metabolites showed lower potency compared to the parent compound NO-1886, they still indicated potential therapeutic effects related to lipid metabolism .
- Cell Viability and Adhesion : Another research focused on the grafting of poly(vinylbenzyl) onto titanium surfaces, enhancing osteoblast adhesion and spreading activities. This study utilized MTT assays to evaluate cell viability, demonstrating that modifications with this compound could improve biocompatibility for biomedical applications .
Research indicates that this compound may act through multiple pathways:
- Membrane Disruption : Similar to quaternary ammonium compounds, it can destabilize bacterial membranes.
- Enzyme Interaction : Its phosphonate group allows it to engage with enzymes involved in various metabolic pathways, potentially inhibiting their function.
Comparative Analysis of Biological Activity
Q & A
Q. What are the standard synthetic protocols for preparing diethyl 4-vinylbenzylphosphonate, and how can reaction conditions be optimized?
this compound is typically synthesized via nucleophilic substitution or Arbuzov reactions. For example, analogous phosphonates are prepared by reacting 4-vinylbenzyl chloride with triethyl phosphite under reflux in anhydrous conditions . Optimization may involve adjusting reaction temperature (e.g., 80–120°C), solvent polarity (e.g., acetonitrile or toluene), and stoichiometry of reagents. Characterization via P NMR and H NMR is critical to confirm purity and structural integrity .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
Key techniques include:
- NMR Spectroscopy : P NMR identifies phosphonate group integration (~20–30 ppm), while H NMR resolves vinyl ( 5.2–6.7 ppm) and benzyl proton signals.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For structural elucidation, as demonstrated in studies of analogous phosphotriesterase-bound phosphonates .
- FT-IR : Confirms P=O stretching vibrations (~1250 cm) .
Q. What are the primary applications of this compound in polymer chemistry?
The vinyl group enables radical polymerization or crosslinking in functionalized polymers. For instance, it can act as a monomer in flame-retardant coatings or hydrophilic hydrogels. Researchers should monitor polymerization kinetics via gel permeation chromatography (GPC) and thermal stability via thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How does the vinyl group in this compound influence its binding to metalloenzymes like phosphotriesterase?
Structural studies of diethyl 4-methylbenzylphosphonate bound to phosphotriesterase reveal that hydrophobic aromatic moieties occupy a hydrophobic pocket near the binuclear metal center. The vinyl group may enhance π-π stacking or steric effects, altering substrate-enzyme interactions. Mutagenesis studies (e.g., replacing His201/His230) and molecular dynamics simulations can validate these interactions .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of phosphonate-hydrolyzing enzymes for derivatives like this compound?
Discrepancies may arise from variations in:
- Metal cofactors : Zn vs. Cd affects enzyme activity and substrate affinity .
- pH and buffer systems : Optimal activity for phosphotriesterases occurs near pH 8.5–9.0.
- Substrate purity : Trace impurities (e.g., unreacted vinylbenzyl chloride) can inhibit enzymes. Standardize assays using HPLC to quantify hydrolysis products and compare kinetic parameters (, ) across studies .
Q. What computational methods are suitable for predicting the reactivity of this compound in radical polymerization?
Density functional theory (DFT) can model radical initiation and propagation energetics. Focus on:
- Bond dissociation energies (BDEs) of the vinyl C-H bond.
- Electron paramagnetic resonance (EPR) to detect radical intermediates. Validate predictions with experimental data from chain-length distribution analysis (GPC) and monomer conversion rates (NMR) .
Methodological Considerations
Q. How should researchers design experiments to assess the environmental stability of this compound?
- Hydrolysis Studies : Incubate the compound in buffers (pH 4–10) at 25–50°C, and quantify degradation products via LC-MS.
- Photostability : Expose to UV-Vis light (300–400 nm) and monitor decomposition with UV spectroscopy.
- Microbial Degradation : Use soil or wastewater microcosms and analyze metabolite profiles .
Q. What strategies mitigate risks when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
- Ventilation : Ensure local exhaust ventilation during synthesis to limit inhalation of vapors.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
